molecular formula C15H22N2O B5474421 N-(2-ethylphenyl)azepane-1-carboxamide

N-(2-ethylphenyl)azepane-1-carboxamide

Cat. No.: B5474421
M. Wt: 246.35 g/mol
InChI Key: NVNMQHKNEMEPFF-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)azepane-1-carboxamide is a synthetic organic compound characterized by a seven-membered azepane ring linked to a 2-ethylphenyl group via a carboxamide bridge. This molecular architecture places it within a class of compounds that are of significant interest in medicinal chemistry and drug discovery research. Azepane, a seven-membered nitrogen-containing heterocycle, is a versatile scaffold used in the construction of molecules for various scientific applications . Compounds based on the azepane structure have been investigated for a range of biological activities. For instance, research into structurally related molecules has identified potent RAD51 inhibitors for investigating difficult-to-treat cancers and novel antinociceptive agents that operate through opioid receptor pathways . The core azepane-1-carboxamide structure is a recognized pharmacophore in chemical synthesis . As a building block, this compound enables researchers to explore structure-activity relationships and develop new chemical entities. It is supplied as a high-purity material for non-human research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(2-ethylphenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-13-9-5-6-10-14(13)16-15(18)17-11-7-3-4-8-12-17/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNMQHKNEMEPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)azepane-1-carboxamide typically involves the reaction of 2-ethylphenylamine with azepane-1-carboxylic acid. The reaction is carried out under mild conditions, often using a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-ethylphenyl)azepane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Structural Differences

The compounds below share carboxamide functionality but differ in core rings and substituents:

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Notable Features Reference
N-(2-ethylphenyl)azepane-1-carboxamide Not provided* Not provided* Azepane (7-membered) 2-ethylphenyl Flexible ring, hydrophobic substituent N/A
N-(2-Ethylphenyl)-1-benzofuran-2-carboxamide C₁₇H₁₅NO₂ 265.31 Benzofuran (fused) 2-ethylphenyl Aromatic fused ring, planar structure
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O 279.75 Piperazine (6-membered) 4-chlorophenyl, 4-ethyl Dual nitrogen atoms, chair conformation
3-(4-Fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide C₁₆H₂₃FN₂O₂ 294.36 Azepane (7-membered) 4-fluorophenyl, methoxyethyl Enhanced polarity, electronegative substituent
N-(2-Oxo-azepin-3-yl)cyclohexanecarboxamide C₁₃H₂₂N₂O₂ 238.33 Azepinone (lactam) Cyclohexane Keto group enabling hydrogen bonding

Notes:

  • *Molecular details for the target compound are inferred from analogs.
  • The azepane/azepinone core (7-membered) vs.

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : N-(2-Oxo-azepin-3-yl)cyclohexanecarboxamide forms N–H⋯O hydrogen-bonded dimers in its crystal structure, stabilizing its lattice . In contrast, piperazine derivatives (e.g., ) exhibit chair conformations but lack lactam-related H-bonding.
  • Solubility : The methoxyethyl group in 3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide likely enhances water solubility compared to the hydrophobic ethylphenyl group in the target compound .
  • Aromatic vs. Aliphatic Substituents: Benzofuran derivatives () adopt planar structures, favoring π-π stacking, whereas azepane/azepinone compounds prioritize flexibility and hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2-ethylphenyl)azepane-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via amidation reactions between azepane-1-carboxylic acid derivatives and 2-ethylphenylamine. Coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are critical for efficient amide bond formation. Solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios must be optimized to minimize side products such as unreacted amines or carboxylic acids. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethylphenyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.4–2.6 ppm for CH2_2) and the azepane ring (characteristic multiplet peaks at δ 1.6–3.0 ppm).
  • Mass Spectrometry : ESI-MS or HRMS should show a molecular ion peak matching the exact mass (C15_{15}H22_{22}N2_2O).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in solvents like ethanol/water and refine using SHELXL .

Advanced Research Questions

Q. How can researchers address the low selectivity of this compound for its biological targets (e.g., CCK1R)?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at the azepane nitrogen or phenyl ring to enhance steric/electronic complementarity with the target receptor. For example, fluorination at the phenyl ring may improve binding affinity.
  • In Silico Docking : Use tools like AutoDock Vina to model interactions with CCK1R and identify key residues (e.g., Tyr 140, Asp 145) for optimization.
  • Off-Target Profiling : Conduct broad-spectrum receptor binding assays (e.g., CEREP panels) to quantify selectivity ratios and guide iterative design .

Q. What experimental strategies resolve contradictions in efficacy data between rodent models and human cell lines?

  • Methodological Answer :

  • Species-Specific Assays : Compare compound activity in humanized CCK1R transgenic mice vs. wild-type rodents to isolate species-dependent effects.
  • Metabolic Stability Testing : Use human liver microsomes to assess CYP450-mediated degradation, which may explain reduced efficacy in vivo.
  • Transcriptomic Profiling : Perform RNA-seq on treated human vs. rodent tissues to identify divergent signaling pathways (e.g., mTOR, AMPK) affecting compound response .

Q. How can synthetic routes be optimized to scale up this compound for preclinical studies?

  • Methodological Answer :

  • Catalysis : Replace DCC with polymer-supported carbodiimides to simplify purification.
  • Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and reduce batch variability.
  • Green Chemistry : Use bio-based solvents (e.g., cyclopentyl methyl ether) and microwave-assisted synthesis to reduce energy consumption and waste .

Data Analysis and Mechanistic Questions

Q. What computational and experimental approaches elucidate the molecular mechanisms of this compound in energy homeostasis?

  • Methodological Answer :

  • Kinetic Studies : Measure compound effects on mitochondrial oxygen consumption (Seahorse Analyzer) and ATP production in adipocytes.
  • Phosphoproteomics : Use LC-MS/MS to map phosphorylation changes in AMPK, ACC, and other metabolic regulators.
  • Molecular Dynamics Simulations : Model compound interactions with lipid bilayers to assess membrane permeability and intracellular trafficking .

Q. How should researchers interpret conflicting solubility and stability data across different solvent systems?

  • Methodological Answer :

  • Phase Diagram Analysis : Construct ternary diagrams (compound/solvent/water) to identify optimal co-solvents (e.g., PEG-400) for aqueous formulations.
  • Accelerated Stability Testing : Use HPLC-UV to monitor degradation under stress conditions (40°C/75% RH, light exposure) and identify degradation pathways (e.g., hydrolysis of the carboxamide group).
  • Solid-State Characterization : Perform DSC and PXRD to correlate polymorphic forms with solubility profiles .

Safety and Toxicology

Q. What methodologies are recommended for assessing the long-term safety of this compound in preclinical models?

  • Methodological Answer :

  • Repeat-Dose Toxicity Studies : Administer escalating doses (10–100 mg/kg) to rodents for 28–90 days, monitoring hematological, hepatic, and renal biomarkers.
  • Genotoxicity Screening : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays to assess mutagenic potential.
  • Cardiotoxicity Profiling : Use hERG channel inhibition assays and telemetry in canines to evaluate arrhythmia risk .

Comparative and Structural Studies

Q. How does the substitution pattern on the phenyl ring (e.g., ethyl vs. methyl) influence the biological activity of azepane carboxamide derivatives?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs with methyl, ethyl, and isopropyl groups; test in vitro for IC50_{50} shifts against target receptors.
  • Lipophilicity Measurements : Determine logP values (shake-flask method) to correlate hydrophobicity with membrane penetration and bioavailability.
  • Crystallographic Studies : Compare X-ray structures of analog-receptor complexes to identify critical van der Waals interactions .

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